- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid è un composto chirale utilizzato come intermedio chiave nella sintesi organica, in particolare nella produzione di peptidi e farmaci. La sua struttura contiene un gruppo Boc (terz-butossicarbonile) che offre protezione selettiva per il gruppo amminico, facilitando reazioni successive senza indesiderate interferenze. La presenza del doppio legame nella catena laterale (pent-4-enoic) lo rende versatile per ulteriori modifiche chimiche, come reazioni di addizione o cicloaddizione. La configurazione (S) garantisce alta stereoselettività, essenziale per applicazioni farmaceutiche dove la chiralità influisce sull’attività biologica. Questo composto è particolarmente utile in chimica combinatoria e nello sviluppo di principi attivi otticamente puri.
90600-20-7 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Numero CAS:90600-20-7
MF:C10H17NO4
MW:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
Update Time:2025-06-19
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- Inchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- Chiave InChI: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- Sorrisi: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 215.11600
- Massa monoisotopica: 215.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: -1
- XLogP3: 2.3
- Superficie polare topologica: 75.6
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.1835 (rough estimate)
- Punto di fusione: No data available
- Punto di ebollizione: 334.3°C at 760 mmHg
- Punto di infiammabilità: 166.7±25.9 °C
- Indice di rifrazione: 1.4610 (estimate)
- PSA: 66.84000
- LogP: 1.49410
- Rotazione specifica: 10.5 º (c=1, methanol)
- Solubilità: Non disponibile
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261; P271; P304+P340; P312; P403+P233; P405; P501
- Istruzioni di sicurezza: S24/25
- Condizioni di conservazione:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Dati doganali
- CODICE SA:2924199090
- Dati doganali:
Codice doganale cinese:
2924199090Panoramica:
2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
| Fluorochem | 210930-250mg |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 210930-1g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 210930-5g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 5g |
£152.00 | 2022-03-01 | |
| Fluorochem | 210930-10g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 10g |
£303.00 | 2022-03-01 | |
| TRC | B600500-250mg |
N-Boc-L-Allylglycine |
90600-20-7 | 250mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B600500-500 mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500MG |
$ 80.00 | 2022-01-11 | ||
| TRC | B600500-1 g |
N-Boc-L-Allylglycine |
90600-20-7 | 1g |
$ 110.00 | 2022-01-11 | ||
| TRC | B600500-5 g |
N-Boc-L-Allylglycine |
90600-20-7 | 5g |
$ 295.00 | 2022-01-11 | ||
| TRC | B600500-10 g |
N-Boc-L-Allylglycine |
90600-20-7 | 10g |
$ 625.00 | 2022-01-11 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Riferimento
- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
Riferimento
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
Riferimento
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
Riferimento
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
Riferimento
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
Riferimento
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Riferimento
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
Riferimento
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- L-Allylglycine HCl
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:90600-20-7)(S)-N-Boc-allylglycine
Numero d'ordine:sfd6045
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Numero d'ordine:A855769
Stato delle scorte:in Stock
Quantità:10g/25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:56
Prezzo ($):168.0/418.0/1477.0
Email:sales@amadischem.com
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid) Prodotti correlati
- 170899-08-8((2R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid)
- 221352-64-3((2R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid;N-cyclohexylcyclohexanamine)
- 89760-47-4(9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-)
- 89985-87-5(methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
- 143979-15-1(Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 45121-22-0(Boc-D-2-aminobutanoic Acid)
- 77284-64-1(2-(tert-Butoxycarbonyl)aminobutanoic Acid)
- 34306-42-8(Boc-L-2-aminobutanoic acid)
- 106928-50-1(Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 214206-61-8(2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):168.0/418.0/1477.0